Beta-defensin 2
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
VRNHVTCRINRGFCVPIRCPGRTRQIGTCFGPRIKCCRSW |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Activity
Mechanism of Action:
hBD-2 exhibits broad-spectrum antimicrobial activity against bacteria, fungi, and viruses. It disrupts microbial membranes and can modulate immune responses to enhance pathogen clearance. Notably, hBD-2 has shown effectiveness against Helicobacter pylori, with studies indicating increased levels of hBD-2 in infected gastric tissues correlating with inflammation severity .
Case Study:
In a murine model of enterocolitis, the administration of hBD-2 significantly reduced disease markers and inflammation . This suggests its potential as a therapeutic agent for gastrointestinal infections.
Immunomodulatory Functions
Role in Inflammation:
hBD-2 is not only antimicrobial but also plays a vital role in modulating immune responses. It has been identified as a marker for disease severity in conditions like atopic dermatitis, where its levels correlate with skin barrier dysfunction and inflammation .
Research Findings:
A study demonstrated that hBD-2 treatment reduced the severity of acute graft-versus-host disease (GVHD) in mice by modulating intestinal microbiota and decreasing neutrophil infiltration . This highlights its potential for therapeutic applications in managing inflammatory diseases.
Cancer Therapy
Potential as an Anticancer Agent:
Recent research has explored the use of hBD-2 in cancer therapy due to its ability to induce apoptosis in cancer cells and modulate tumor microenvironments. Studies have shown that hBD-2 can inhibit the replication of HIV and other viruses associated with cancer progression .
Chimeric Peptides:
Innovative approaches involve creating chimeric peptides combining hBD-2 with other defensins to enhance antimicrobial efficacy against resistant strains like E. coli and S. aureus . These modifications may lead to new therapeutic options for treating infections in cancer patients.
Dermatological Applications
Barrier Protection:
hBD-2 has been shown to protect skin cells from damage caused by bacterial proteases, such as those from Staphylococcus aureus. This protective effect could be harnessed in developing treatments for skin conditions characterized by compromised barriers .
Clinical Relevance:
In vitro studies indicate that applying hBD-2 can restore skin integrity following damage, suggesting its use in dermatological formulations aimed at enhancing wound healing or treating chronic skin conditions.
Viral Infections
Antiviral Properties:
hBD-2 has demonstrated antiviral activity against several viruses, including HIV and coronaviruses like MERS-CoV. It inhibits viral replication through various mechanisms, including direct interaction with viral proteins .
Research Insights:
One study highlighted that hBD-2 could inhibit MERS-CoV entry into cells, suggesting its potential as a therapeutic agent during viral outbreaks . This positions hBD-2 as a candidate for developing antiviral therapies.
Data Summary Table
Comparison with Similar Compounds
Comparison with Similar Compounds
Beta-defensin 2 shares structural and functional similarities with other beta-defensins but exhibits distinct features in expression patterns, antimicrobial efficacy, and immunomodulatory roles. Below is a detailed comparison:
Structural Comparison
Antimicrobial Activity
Immunomodulatory Roles
Expression Patterns
- BD-2 : Induced in inflamed tissues (e.g., psoriasis, colitis) and epithelial infections (e.g., corneal IL-1β stimulation) .
- BD-1 : Constitutively expressed in healthy tissues (e.g., kidney, urogenital tract) .
- BD-3 : Induced in skin wounds and respiratory infections .
- PBD-2 : Highly expressed in porcine intestinal and respiratory mucosa .
Clinical Relevance
- BD-2: Elevated in oral squamous cell carcinoma (3.85 µg/mg vs. 0.04 µg/mg in normal tissue) ; correlates with IL-17 blockade efficacy in psoriatic arthritis .
- BD-3 : Enhanced activity against multidrug-resistant pathogens in chimeric peptides .
- PBD-2 : Transgenic mice show 60% higher survival against Salmonella .
Key Research Findings
BD-2 vs. BD-3 Synergy: Co-expression of BD-2 and BD-3 in corneal infections enhances resistance to P. aeruginosa by 70% .
TLR4/NF-κB Pathway : BD-2 directly binds TLR4, inhibiting NF-κB activation and reducing pro-inflammatory cytokines (IL-6 ↓ 50%, TNF-α ↓ 40%) .
Data Tables
Table 1: Gene Expression Regulation
Table 2: Therapeutic Potential
Preparation Methods
Recombinant Expression in Escherichia coli
One of the most established methods for producing Beta-defensin 2 is recombinant expression in Escherichia coli (E. coli), leveraging bacterial hosts for cost-effective and scalable peptide production.
Gene Design and Cloning
- A codon-optimized gene for HBD2 is synthesized using recursive PCR with overlapping primers designed to optimize expression in E. coli.
- The gene includes an ATG start codon for proper translation initiation and is cloned into an expression plasmid, often pET-28a, downstream of a 6xHis-tagged ketosteroid isomerase (KSI) fusion partner to enhance solubility and expression yield.
- Mutagenesis is employed to remove internal methionine residues in the fusion partner to ensure a single cleavage site for chemical cleavage (e.g., cyanogen bromide).
Expression and Inclusion Body Isolation
- The fusion protein His-KSI-HBD2 is expressed in E. coli and accumulates in inclusion bodies due to the antimicrobial nature of HBD2.
- Cells are lysed using lysozyme, DNase, and detergents, followed by centrifugation to isolate inclusion bodies.
- Inclusion bodies are solubilized in denaturing buffers containing 6 M guanidine hydrochloride (GuHCl) and subjected to affinity purification using Ni-NTA agarose resin.
Chemical Cleavage and Peptide Release
- The purified fusion protein is dialyzed and then cleaved chemically with cyanogen bromide (CNBr) at acidic pH (~1.0) under nitrogen and darkness to release the mature HBD2 peptide.
- CNBr specifically cleaves at methionine residues engineered between the fusion partner and HBD2, yielding the target peptide.
- Post-cleavage, the mixture is dialyzed to precipitate the fusion partner and isolate soluble HBD2.
Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Oxidation and Folding
- To achieve the biologically active form, HBD2 is fully reduced using tris(2-carboxyethyl)phosphine (TCEP) and then re-purified by RP-HPLC.
- Oxidation is performed at room temperature using a cysteine/cystine redox buffer to form the three intramolecular disulfide bonds critical for proper folding.
- The oxidized form shows a longer retention time in RP-HPLC and is confirmed by mass spectrometry and Western blotting with anti-HBD2 antibodies.
| Step | Conditions/Details | Outcome/Notes |
|---|---|---|
| Gene synthesis | Codon-optimized recursive PCR | High expression efficiency in E. coli |
| Fusion partner | His-tagged KSI fusion | Enhances solubility, protects host from toxicity |
| Inclusion body isolation | Lysozyme, DNase, detergents, centrifugation | Concentrated fusion protein in insoluble form |
| Chemical cleavage | CNBr, pH ~1.0, 24 h, dark, nitrogen atmosphere | Specific cleavage at methionine, releases HBD2 |
| Purification | RP-HPLC with acetonitrile gradient | Separation of HBD2 from fusion partner |
| Oxidation/folding | TCEP reduction, cysteine/cystine redox buffer | Correct disulfide bond formation, active peptide |
Recombinant Expression in Yeast (Pichia pastoris)
An alternative to bacterial expression is the use of eukaryotic systems such as Pichia pastoris, which can perform post-translational modifications and secrete the peptide, simplifying purification.
- The HBD2 gene is cloned into a Pichia expression vector under the control of a strong promoter.
- The yeast secretes HBD2 into the culture medium, which is harvested and purified.
- Purification typically involves ammonium sulfate precipitation, ion-exchange chromatography, and RP-HPLC.
- SDS-PAGE and Western blotting confirm purity and identity.
- This system may yield peptides with native-like folding and disulfide bond formation without the need for extensive refolding steps.
Chemical Synthesis and Folding
- Solid-phase peptide synthesis (SPPS) is used to chemically synthesize HBD2, allowing precise control over amino acid sequence.
- After chain assembly, the peptide is cleaved from the resin and purified.
- Folding is induced in vitro by oxidation in redox buffers to form the three disulfide bonds.
- This method is labor-intensive and costly but useful for producing isotopically labeled peptides for structural studies.
Structural and Functional Characterization of Prepared HBD2
- Proper folding is essential for antimicrobial activity, which depends on the formation of three intramolecular disulfide bridges stabilizing an amphipathic structure.
- Studies show that linearized HBD2 mutants lacking cysteines lose antimicrobial and biofilm-inhibitory activity, underscoring the importance of disulfide bonds.
- Functional assays demonstrate chemoattractant activity on CCR6-expressing cells and antimicrobial effects against E. coli, Pseudomonas aeruginosa, and Candida albicans.
- Mass spectrometry and NMR confirm the molecular weight and structural integrity of the peptide.
Summary Table of Preparation Methods
| Preparation Method | Host/System | Key Steps | Advantages | Limitations |
|---|---|---|---|---|
| Recombinant in E. coli | Bacterial | Codon optimization, fusion protein, CNBr cleavage, RP-HPLC, oxidation | High yield, cost-effective | Requires refolding, inclusion bodies |
| Recombinant in Pichia pastoris | Yeast | Gene cloning, secretion, chromatography | Native folding, secretion simplifies purification | Longer culture times, glycosylation differences |
| Chemical Synthesis | Synthetic peptide | SPPS, cleavage, oxidation/folding | Precise sequence control, labeling | Expensive, labor-intensive |
Q & A
Q. How can open-access repositories enhance reproducibility in BD-2 research?
- Answer: Deposit raw sequencing data (FASTQ files) in GEO/SRA, proteomics data in PRIDE, and clinical metadata in FAIR-compliant repositories. Use standardized metadata templates (MIAME for microarrays) and cite DOIs in publications. Collaborative platforms (GitHub) share analysis scripts (R/Python) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
